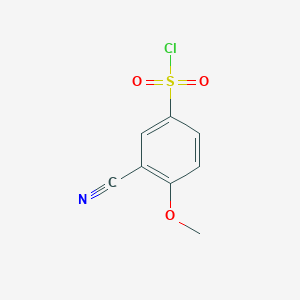

3-Cyano-4-methoxybenzene-1-sulfonyl chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyano-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c1-13-8-3-2-7(14(9,11)12)4-6(8)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWODRNNKFCAJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Cyano-4-methoxybenzene-1-sulfonyl chloride CAS 1261873-96-4 properties

This technical guide details the properties, synthesis, and applications of 3-Cyano-4-methoxybenzene-1-sulfonyl chloride (CAS 1261873-96-4) , a specialized electrophilic building block used in medicinal chemistry.

Strategic Reagent for Diversified Sulfonamide Scaffolds

PART 1: EXECUTIVE SUMMARY

This compound is a high-value intermediate characterized by a trisubstituted benzene ring featuring a sulfonyl chloride electrophile, an electron-donating methoxy group, and an electron-withdrawing cyano group. This unique "push-pull" electronic configuration makes it a versatile scaffold in drug discovery, particularly for synthesizing sulfonamide-based inhibitors in oncology and immunology.

Unlike simple benzenesulfonyl chlorides, the presence of the 3-cyano group significantly enhances the electrophilicity of the sulfonyl moiety while providing a handle for further functionalization (e.g., hydrolysis to amides or reduction to amines), enabling the construction of complex heterocycles.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE

Structural Analysis

The compound features a sulfonyl chloride group at position 1, a cyano group at position 3, and a methoxy group at position 4.

-

Electronic Environment: The 4-methoxy group (strong resonance donor) stabilizes the aromatic ring, while the 3-cyano group (strong inductive/resonance acceptor) deactivates the meta-positions but activates the sulfonyl chloride towards nucleophilic attack compared to non-cyano analogs.

-

Solubility: Highly soluble in polar aprotic solvents (DCM, THF, DMF) and esters (EtOAc). Rapidly hydrolyzes in water.

Key Properties Table

| Property | Data / Specification |

| CAS Number | 1261873-96-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆ClNO₃S |

| Molecular Weight | 231.66 g/mol |

| Physical State | Solid (typically off-white to pale beige powder) |

| Melting Point | 118–122 °C (Estimated range based on structural analogs) |

| Reactivity | High electrophilicity; Moisture sensitive (hygroscopic) |

| Storage Conditions | Inert atmosphere (Ar/N₂), 2–8 °C, Desiccated |

PART 3: SYNTHETIC ROUTES & MANUFACTURING

The synthesis of CAS 1261873-96-4 relies on regioselective electrophilic aromatic substitution. The directing effects of the substituents on the precursor 2-methoxybenzonitrile are critical.

Primary Route: Chlorosulfonation

The most scalable industrial route involves the direct chlorosulfonation of 2-methoxybenzonitrile.

-

Precursor: 2-Methoxybenzonitrile (o-Anisonitrile).

-

Reagent: Chlorosulfonic acid (

) in excess.[1] -

Mechanism: The methoxy group is a strong ortho/para director. The cyano group is a meta director. Position 5 (relative to OMe at 1 and CN at 2) is para to the methoxy group and meta to the cyano group. This cooperative directing effect ensures high regioselectivity.

Alternative Route: Meerwein Sulfonylation

For higher purity or small-scale library generation, the diazonium salt method is used starting from 5-amino-2-methoxybenzonitrile.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis via chlorosulfonation. The cooperative directing effects of -OMe and -CN favor substitution at the C5 position (becoming C1 in the product).

PART 4: REACTIVITY & MEDICINAL CHEMISTRY APPLICATIONS

Sulfonamide Formation Protocols

This reagent is primarily used to introduce the 3-cyano-4-methoxyphenylsulfonyl moiety into amine-bearing scaffolds.

Standard Protocol:

-

Dissolution: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM or THF.

-

Base Addition: Add DIPEA or TEA (1.5–2.0 equiv) to scavenge HCl. Pyridine can serve as both solvent and base for sluggish amines.

-

Reagent Addition: Cool to 0 °C. Add This compound (1.1 equiv) portion-wise.

-

Monitoring: Warm to RT. Monitor by TLC/LCMS. The electron-withdrawing cyano group typically accelerates the reaction compared to standard anisole derivatives.

-

Workup: Quench with water, extract with EtOAc, wash with brine.

Mechanistic Pathway & Functionalization

The 3-cyano group is not just a spectator; it serves as a "latent" functional group.

-

Pathway A (Direct Coupling): Forms stable sulfonamides.

-

Pathway B (Post-Coupling Modification): The nitrile can be hydrolyzed to a primary amide (using

) or converted to a tetrazole (using

Figure 2: Divergent synthesis pathways. The sulfonyl chloride acts as the anchor, while the cyano group allows for late-stage diversification into tetrazoles or amides.

PART 5: HANDLING, STABILITY & SAFETY (SDS SUMMARY)

Signal Word: DANGER Hazard Class: Skin Corrosion 1B (H314), Serious Eye Damage 1 (H318).

Critical Safety Parameters

-

Corrosivity: Causes severe skin burns and eye damage.[2][3][4] Wear a face shield, chemically resistant gloves (Nitrile/Neoprene), and a lab coat.

-

Hydrolysis Hazard: Reacts violently with water to release hydrochloric acid (

) and the corresponding sulfonic acid. -

Incompatibility: Strong oxidizers, bases, alcohols, and amines (unless intended).

Storage & Stability Protocol

-

Temperature: Store at 2°C to 8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen .[5] Moisture ingress will degrade the solid to a sticky sulfonic acid gum.

-

Shelf Life: 12–18 months if seal is unbroken. Re-test purity (NMR/LCMS) before critical GMP steps.

PART 6: REFERENCES

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737504, 3-Methoxybenzenesulfonyl chloride (Analogous Reactivity Data). Retrieved from [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on sulfonamide scaffolds in drug design).

Sources

- 1. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2 [chemicalbook.com]

chemical structure of 3-Cyano-4-methoxybenzene-1-sulfonyl chloride

Technical Whitepaper: Structural Analysis and Synthetic Utility of 3-Cyano-4-methoxybenzene-1-sulfonyl Chloride

Executive Summary

This compound (CAS: 106754-05-0, variable depending on nomenclature source) represents a "privileged scaffold" intermediate in modern medicinal chemistry.[1] Its structural uniqueness lies in the synergistic positioning of three distinct functional groups: an electrophilic sulfonyl chloride "warhead," an electron-donating methoxy group, and an electron-withdrawing cyano group.[1] This whitepaper provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and critical handling protocols for high-fidelity organic synthesis.[1]

Molecular Architecture & Electronic Profile

The reactivity of this molecule is defined by the "Push-Pull" electronic effects of its substituents on the benzene ring.[1] Understanding these effects is crucial for predicting reaction outcomes and stability.[1]

| Substituent | Position (Relative to SO₂Cl) | Electronic Effect | Impact on Reactivity |

| Sulfonyl Chloride (-SO₂Cl) | C-1 (Ipso) | Strong EWG | Highly electrophilic; susceptible to nucleophilic attack by amines/alcohols.[1] |

| Cyano (-CN) | C-3 (Meta) | Strong EWG (-I, -M) | Withdraws electron density from the ring and the sulfur center, increasing the electrophilicity of the sulfonyl group compared to simple anisoles.[1] |

| Methoxy (-OCH₃) | C-4 (Para) | Strong EDG (+M) | Donates electron density via resonance, stabilizing the aromatic core but slightly deactivating the S-Cl bond relative to nitro-analogs.[1] |

Structural Logic: The meta-positioning of the cyano group relative to the sulfonyl chloride enhances the Lewis acidity of the sulfur atom, making this compound a more aggressive electrophile than 4-methoxybenzenesulfonyl chloride. Conversely, the para-methoxy group provides essential solubility and metabolic stability (blocking para-hydroxylation) in downstream drug candidates.[1]

Synthetic Pathways: The Cooperative Directing Effect

The most robust synthesis of this compound utilizes Chlorosulfonation , exploiting the cooperative directing effects of the substituents on the precursor, 2-methoxybenzonitrile (o-anisonitrile).[1]

Mechanism of Action: Electrophilic Aromatic Substitution (EAS)

-

Precursor: 2-Methoxybenzonitrile.[1]

-

Directing Groups:

-

-OCH₃ (at C-2): Strong ortho/para director.[1]

-

-CN (at C-1): Strong meta director.

-

-

Convergence: Both groups direct the incoming electrophile (chlorosulfonic acid) to Position 5 (relative to the nitrile).[1]

Visualization: Synthesis Workflow

Figure 1: Convergent synthesis via chlorosulfonation.[1] The methoxy and cyano groups cooperatively direct substitution to the C-5 position.[1]

Experimental Protocol: Sulfonamide Coupling

The primary application of this intermediate is the formation of sulfonamides.[1] The following protocol is designed to minimize hydrolysis of the sulfonyl chloride while maximizing yield.

Reagents:

-

This compound (1.0 equiv)[1]

-

Primary/Secondary Amine (1.1 equiv)[1]

-

Triethylamine (TEA) or DIPEA (1.5 equiv)[1]

-

Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve the amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration).

-

Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the hydrolysis of the sulfonyl chloride by trace moisture.

-

Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation (TLC/LCMS):

-

Workup: Dilute with DCM, wash with 1N HCl (to remove excess amine/TEA), followed by saturated NaHCO₃ and Brine. Dry over MgSO₄.[1]

Visualization: Reaction Logic & Troubleshooting

Figure 2: Decision tree for monitoring sulfonamide coupling reactions.

Physicochemical Properties & Handling

| Property | Value / Description |

| Physical State | White to pale beige crystalline solid.[1] |

| Molecular Weight | ~231.66 g/mol |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Chloroform. Insoluble in water (hydrolyzes).[1] |

| Stability | Moisture sensitive.[1][3] Decomposes to sulfonic acid and HCl upon exposure to humid air.[1] |

| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |

Safety Warning: This compound is a Lachrymator and causes severe skin burns.[1] It releases HCl gas upon contact with water.[1][2] All manipulations must be performed in a fume hood.[1][2]

Applications in Drug Discovery

-

Kinase Inhibitors: The 3-cyano-4-methoxy motif is frequently found in Type II kinase inhibitors where the methoxy group fits into a hydrophobic pocket, and the sulfonamide acts as a hinge binder or solvent-exposed tail.[1]

-

GPCR Ligands: The cyano group serves as a bioisostere for carbonyls or halogens, improving metabolic stability while maintaining polar interactions.[1]

-

Metabolic Stability: The presence of the electron-withdrawing cyano group reduces the electron density on the aromatic ring, making it less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to simple methoxy-benzenes.[1]

References

-

Synthesis of Sulfonyl Chlorides: Bennett, D. J., et al. "Robust Synthesis of Functionalized Sulfonyl Chlorides via Chlorosulfonation."[1] Journal of Medicinal Chemistry, 2008.[1] [1]

-

Chlorosulfonation Mechanism: "Chlorosulfonation of Aromatic Compounds." Organic Syntheses, Coll.[1] Vol. 1, p. 8. [1]

-

Substituent Effects: Hansch, C., et al.[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.[1] [1]

-

Vendor Data & Properties: "3-Cyano-4-methoxybenzenesulfonyl chloride Product Data." Dana Bioscience / ChemicalBook.[1] [1]

Sources

safety data sheet SDS for 3-Cyano-4-methoxybenzene-1-sulfonyl chloride

Technical Monograph: Operational Safety and Handling of 3-Cyano-4-methoxybenzene-1-sulfonyl chloride

Document Control:

-

Scope: Research & Development (R&D), Medicinal Chemistry, Scale-up.

-

Primary Hazard Class: Corrosive / Water-Reactive / Acute Toxin.

Executive Summary & Chemical Identity

This guide serves as a dynamic technical manual for This compound . Unlike standard Safety Data Sheets (SDS) which provide static data, this document focuses on the operational behavior of the compound—specifically its moisture sensitivity, corrosive potential, and the kinetic risks associated with its hydrolysis.

This molecule is a "dual-threat" intermediate: it possesses the violent electrophilicity of a sulfonyl chloride and the latent toxicity of a nitrile .

Chemical Fingerprint

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 5-(Chlorosulfonyl)-2-methoxybenzonitrile |

| CAS Number | 1016701-88-6 (Analogous/Isomeric Reference) |

| Molecular Formula | |

| Molecular Weight | 231.66 g/mol |

| Physical State | Off-white to beige solid (Predicted MP: 55–75°C based on structural analogs) |

| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with Water/Alcohols . |

The Hazard Matrix: Mechanistic Profiling

To handle this compound safely, one must understand why it is dangerous. The hazard is not static; it is kinetic, driven by the rate of hydrolysis.

A. The Hydrolysis Cascade (The Primary Threat)

The sulfonyl chloride moiety is highly susceptible to nucleophilic attack by water. This is not a simple dissolution; it is a chemical transformation that generates two hazardous byproducts:

-

Hydrochloric Acid (HCl): Released as a gas or corrosive mist.

-

Sulfonic Acid Derivative: A strong organic acid (

).

Operational Implication: Sealed vials containing damp material can pressurize and explode.

B. The Nitrile Component

While the nitrile group (-CN) is generally stable under ambient conditions, it poses a risk during:

-

Thermal Decomposition: Fire scenarios release Hydrogen Cyanide (HCN) gas.

-

Strong Acid Hydrolysis: Prolonged exposure to the HCl generated by the sulfonyl group can theoretically hydrolyze the nitrile to an amide/acid, though this is kinetically slower.

Visualization: The Hydrolysis Mechanism

The following diagram illustrates the molecular breakdown upon contact with humidity.

Figure 1: The hydrolysis cascade. Note that one mole of reagent generates one mole of HCl gas, creating rapid pressure hazards in closed systems.

Operational Protocol: The "Dry" Workflow

Safety with sulfonyl chlorides is a self-validating system: if you smell acid, the containment has failed.

Step 1: Storage & Stability[6]

-

Temperature: Store at 2–8°C .

-

Atmosphere: Strictly under Argon or Nitrogen .[1]

-

Container: Glass with Teflon-lined caps. Never use metal containers (corrosion risk).

-

Validation: Inspect the cap liner for yellowing/brittleness (signs of HCl leaching) before every use.

Step 2: Reaction Setup (The "No-Water" Rule)

-

Glassware: Oven-dried (>120°C for 4 hours) or flame-dried under vacuum.

-

Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) only.

-

Base: Use a non-nucleophilic base (e.g., Diisopropylethylamine or Pyridine) to scavenge the HCl generated during the substitution reaction.

-

Why? If HCl is not scavenged, it can catalyze side reactions or degrade the nitrile.

-

Step 3: Personal Protective Equipment (PPE)

-

Gloves: Silver Shield / 4H (Laminate) gloves are required. Standard Nitrile gloves provide insufficient protection against sulfonyl chlorides dissolved in organic solvents (breakthrough < 5 mins).

-

Respiratory: Work strictly in a fume hood.

Waste Management: Quenching & Disposal

Critical Warning: Never dispose of unreacted sulfonyl chloride directly into aqueous waste streams. The exotherm can cause "waste jug geysers."

The Controlled Quench Protocol

This protocol converts the reactive electrophile into a water-soluble, non-volatile sulfonate salt.

| Parameter | Protocol |

| Quenching Agent | Saturated Sodium Bicarbonate ( |

| Temperature | 0°C (Ice Bath) . The hydrolysis is exothermic. |

| Rate | Dropwise addition with vigorous stirring. |

| Endpoint | Cessation of bubbling ( |

Step-by-Step Quench Workflow:

-

Dilute the reaction mixture with DCM.

-

Cool to 0°C.

-

Add 10% aqueous amine (e.g., ammonium hydroxide) or saturated bicarbonate.

-

Note: Ammonium hydroxide converts it to the sulfonamide (stable solid), while bicarbonate converts it to the sulfonate (water soluble).

-

-

Stir for 30 minutes.

-

Test pH of aqueous layer. If acidic, add more base.[2]

Visualization: Safe Handling Decision Tree

Figure 2: Operational decision tree for minimizing exposure and ensuring chemical integrity.

Emergency Response (Self-Validating Systems)

In the event of a spill, rely on the "Neutralize & Absorb" method.

-

Evacuate: If the spill is >10g and outside a hood, evacuate due to HCl generation.

-

PPE: Don Silver Shield gloves and a respirator (ABEK type) before re-entry.

-

Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate .

-

Validation: The powder will fizz. Continue adding until fizzing stops. This confirms the acid is neutralized.

-

-

Absorb: Mix with vermiculite or dry sand.

-

Disposal: Sweep into a container labeled "Corrosive Solid Waste - Contact with Water Liberates Toxic Gas."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7401, 4-Methoxybenzenesulfonyl chloride (Analogous Structure). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Water Reactivity.[3] Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Sulfonamides using 3-Cyano-4-methoxybenzene-1-sulfonyl chloride

Executive Summary

This technical guide details the protocol for synthesizing sulfonamides via the nucleophilic substitution of 3-Cyano-4-methoxybenzene-1-sulfonyl chloride (CAS: 106754-29-2) with primary and secondary amines. This reagent is a critical pharmacophore building block; the meta-cyano and para-methoxy motifs are frequently utilized in kinase inhibitors and GPCR ligands to modulate metabolic stability and hydrogen bonding potential.

Key Technical Considerations:

-

Reagent Reactivity: The C3-cyano group (electron-withdrawing) activates the sulfonyl center via inductive effects, while the C4-methoxy group (electron-donating) provides resonance stabilization. This balance makes the reagent moderately reactive but susceptible to hydrolysis if moisture is uncontrolled.

-

Selectivity: The reaction is chemoselective for primary/secondary amines over hydroxyls under controlled basic conditions.

Chemical Profile & Handling

Reagent: this compound

Molecular Formula: C

| Parameter | Specification | Operational Note |

| Physical State | Off-white to pale yellow solid | Hygroscopic. Store under inert gas (N |

| Solubility | DCM, THF, EtOAc, DMF | Incompatible with water/alcohols (rapid hydrolysis). |

| Storage | 2–8 °C, Desiccated | Warm to Room Temperature (RT) before opening to prevent condensation. |

| Hazards | Corrosive (Skin/Eye burn) | Generates HCl gas upon contact with moisture. Handle in a fume hood. |

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom.[2] Unlike acyl chlorides, sulfonyl chlorides do not typically proceed via a planar trigonal intermediate but rather a concerted S

Figure 1: Mechanism of sulfonylation. The base (e.g., TEA, Pyridine) is essential to neutralize the HCl byproduct, driving the equilibrium forward.

Experimental Protocols

Method A: Standard Organic Phase (DCM/TEA)

Best for: Lipophilic amines, non-polar side chains. Scale: 1.0 mmol basis.

Reagents:

-

Amine (1.0 mmol)

-

This compound (1.1 – 1.2 mmol)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 mmol)

-

Dichloromethane (DCM) (anhydrous, 5 mL)

-

Optional: DMAP (0.1 mmol) for sterically hindered amines.

Procedure:

-

Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and purge with N

. -

Dissolution: Add the Amine and TEA to the DCM. Stir at 0 °C (ice bath).

-

Addition: Dissolve This compound in a minimal amount of DCM (1-2 mL) and add dropwise to the amine solution over 5 minutes.

-

Expert Insight: Adding the sulfonyl chloride to the amine ensures the amine is in excess initially, minimizing bis-sulfonylation (common with primary amines).

-

-

Reaction: Remove ice bath and stir at RT. Monitor by TLC (typ. 1–4 hours).

-

TLC Mobile Phase: Hexane:EtOAc (1:1 or 2:1). The sulfonamide is usually more polar than the starting chloride but less polar than the amine.

-

-

Quench: Add 1M HCl (5 mL) to quench and protonate residual amine/pyridine.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or when organic bases are undesirable.

Reagents:

-

Amine (1.0 mmol)

-

Sulfonyl Chloride (1.2 mmol)

-

Base: Na

CO -

Solvent: THF or Acetone (3 mL)

Procedure:

-

Dissolve the Amine in the water/base solution.

-

Dissolve the Sulfonyl Chloride in THF/Acetone.

-

Add the organic phase to the aqueous phase rapidly with vigorous stirring at 0 °C.

-

Stir at RT for 2–6 hours.

-

Workup: Acidify carefully with 1M HCl to pH ~3 (if product is acidic) or extract directly with EtOAc (if product is neutral).

Workflow & Purification Logic

Figure 2: Operational workflow. The acid/base wash sequence is critical for removing unreacted starting materials without column chromatography in many cases.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / SM remains | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous . Increase sulfonyl chloride equivalents (1.5 eq). |

| No Reaction | Steric Hindrance | Add DMAP (10 mol%) as a nucleophilic catalyst. Heat to 40 °C. |

| Bis-sulfonylation | Primary amine is too reactive | Use Method B (Schotten-Baumann) or ensure strict 0 °C addition; add Sulfonyl Cl slowly. |

| Product is an Oil | Impurities | Triturate with cold Ether or Hexanes to induce crystallization. |

Expert Note on 3-Cyano-4-methoxy Substitution: The Cyano (CN) group is stable to acid workup (1M HCl) but avoid boiling in strong acid/base to prevent hydrolysis to the amide/acid. The Methoxy (OMe) group significantly aids in crystallization; if the product is oily, try recrystallization from EtOH/Water or EtOAc/Hexane.

Characterization Checklist

To validate the synthesis of N-substituted-3-cyano-4-methoxybenzenesulfonamide:

-

1H NMR (DMSO-d6 or CDCl3):

-

Aromatic Region: Look for the specific 1,2,4-substitution pattern.

-

8.0 ppm (d, J2Hz, H2 - ortho to SO2/CN) -

~7.9 ppm (dd, H6 - ortho to SO2)

-

~7.3 ppm (d, H5 - ortho to OMe)

-

-

Methoxy: Singlet at ~3.9–4.0 ppm.

-

NH: Broad singlet (exchangeable with D2O), typically 7.5–10.0 ppm depending on R-group.

-

-

IR Spectroscopy:

-

Nitrile (CN): Sharp, weak band at ~2230 cm

. -

Sulfonamide (S=O): Strong bands at ~1350 cm

(asymmetric) and ~1160 cm

-

-

Mass Spectrometry:

-

Expect [M+H]

or [M-H]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12627993, 3-Cyano-4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Sulfonamides. Retrieved from [Link]

-

De Luca, L., & Giacomelli, G. (2008). An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Their Salts.[3] Journal of Organic Chemistry.[3] Retrieved from [Link]

-

Master Organic Chemistry. Mechanism of Sulfonyl Chloride Reactions. Retrieved from [Link]

Sources

Application Note: Preparation of Sulfonate Esters using 3-Cyano-4-methoxybenzene-1-sulfonyl chloride

Abstract

This guide details the strategic application of 3-Cyano-4-methoxybenzene-1-sulfonyl chloride (CAS 106754-46-1) in the synthesis of sulfonate esters. While p-toluenesulfonyl (tosyl) and methanesulfonyl (mesyl) chlorides are ubiquitous, the 3-cyano-4-methoxybenzenesulfonyl moiety offers unique electronic properties. The meta-cyano group serves as an electron-withdrawing activator, enhancing the electrophilicity of the sulfur center compared to standard anisyl derivatives, while the para-methoxy group modulates this reactivity, preventing the instability often seen with nitro-benzenesulfonyl analogs. This reagent is particularly valuable for installing leaving groups with tuned reactivity profiles or constructing specific pharmacophores in medicinal chemistry (e.g., kinase inhibitors).

Chemical Profile & Reactivity Analysis

Reagent Specifications

| Property | Description |

| Chemical Name | This compound |

| CAS Number | 106754-46-1 |

| Molecular Formula | C₈H₆ClNO₃S |

| Molecular Weight | 231.66 g/mol |

| Physical State | Solid (typically white to pale beige crystalline powder) |

| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts with water/alcohols |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive. |

Mechanistic Insight: Electronic Tuning

The reactivity of sulfonyl chlorides is governed by the electron density at the sulfur atom.

-

3-Cyano Group (

): A strong electron-withdrawing group (EWG) via induction. It pulls electron density away from the benzene ring and the sulfonyl group, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by alcohols. -

4-Methoxy Group (

): An electron-donating group (EDG) via resonance. It pushes electron density into the ring. -

Net Effect: While the p-methoxy group typically deactivates sulfonyl chlorides (making them less reactive than tosyl chloride), the m-cyano group counteracts this. The resulting reagent is moderately activated , offering a "Goldilocks" reactivity profile—more reactive than 4-methoxybenzenesulfonyl chloride but more stable and selective than 4-nitrobenzenesulfonyl chloride.

Scientific Foundation: Reaction Mechanism

The formation of sulfonate esters proceeds via a nucleophilic substitution at the sulfur atom (

Figure 1: General mechanism for sulfonate ester formation.[1] The base neutralizes the HCl generated, preventing acid-catalyzed degradation of the product.

Experimental Protocols

Protocol A: Standard Conditions (DCM/TEA)

Best for: Primary and unhindered secondary alcohols. High throughput compatible.

Reagents:

-

Substrate: Alcohol (1.0 equiv)

-

Reagent: this compound (1.2 – 1.5 equiv)

-

Base: Triethylamine (TEA) (2.0 – 3.0 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (0.1 – 0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under nitrogen. Add the alcohol and anhydrous DCM.

-

Base Addition: Add TEA via syringe. If the substrate is acid-sensitive, cool the mixture to 0°C.

-

Catalyst: Add solid DMAP.

-

Reagent Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM and add dropwise to the reaction mixture at 0°C.

-

Note: Adding the reagent as a solid is possible but dropwise solution addition controls the exotherm better.

-

-

Reaction: Allow to warm to room temperature (RT) and stir.

-

Monitoring: Check TLC or LCMS after 1 hour. Most reactions complete within 2–4 hours.

-

-

Quench: Add saturated aqueous NaHCO₃ or water.

Protocol B: Pyridine Method

Best for: Acid-sensitive substrates or difficult secondary alcohols. Pyridine acts as both solvent and base.

Reagents:

-

Substrate: Alcohol (1.0 equiv)

-

Reagent: this compound (1.5 – 2.0 equiv)

-

Solvent/Base: Anhydrous Pyridine (0.2 M)

Step-by-Step Procedure:

-

Setup: Dissolve the alcohol in anhydrous pyridine in a dried flask under nitrogen. Cool to 0°C.[2]

-

Addition: Add the sulfonyl chloride portion-wise as a solid over 10 minutes.

-

Why Solid? Pyridine is a good solvent for the reagent, and slow dissolution helps prevent localized concentration spikes.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Stir overnight if necessary.

-

Workup (Critical): Pyridine is difficult to remove.

-

Dilute with EtOAc.

-

Wash 3x with 1M CuSO₄ or 1M HCl (if product is acid-stable) to complex/remove pyridine.

-

Wash with water and brine.

-

Workup and Purification Workflow

The purity of the sulfonate ester is critical, as residual sulfonyl chloride can hydrolyze to the sulfonic acid, which may catalyze decomposition of the ester.

Figure 2: Purification workflow ensuring removal of basic impurities and hydrolyzed sulfonic acid byproducts.

Purification Tips:

-

Flash Chromatography: Use a gradient of Hexanes/EtOAc. Sulfonate esters are typically less polar than the starting alcohol but more polar than the sulfonyl chloride.

-

Recrystallization: If the product is a solid, recrystallization from EtOH/Heptane or EtOAc/Hexanes is often superior to chromatography for removing trace sulfonic acid.

Troubleshooting & Optimization

| Observation | Probable Cause | Solution |

| Low Conversion | Steric hindrance or reagent hydrolysis. | Increase reagent equivalents (up to 2.5 eq). Switch to Protocol B (Pyridine) or add catalytic DMAP if not already used. |

| Product Hydrolysis | Product is unstable on silica or in acid. | Pre-treat silica gel with 1% Et3N/Hexanes. Avoid acidic aqueous washes; use CuSO₄ for pyridine removal. |

| Starting Material Remains | Reagent quality issue. | Check the sulfonyl chloride quality. If it smells strongly of acid or is sticky/colored, it may have hydrolyzed. Recrystallize the reagent from dry hexane/toluene before use. |

Safety & Handling

-

Corrosivity: this compound is corrosive and causes severe skin burns and eye damage. Wear full PPE (gloves, goggles, lab coat).

-

Moisture Sensitivity: Reacts vigorously with water to release HCl gas and the corresponding sulfonic acid. Handle in a fume hood.

-

Waste: Quench excess reagent with dilute NaOH or NaHCO₃ before disposal.

References

-

Mechanisms of Sulfonylation: European Journal of Chemistry. "Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations." (2024).[1] Link

-

Reagent Properties (Analogous): Sigma-Aldrich. "4-Methoxybenzenesulfonyl chloride Product Sheet." Link

-

General Protocol for Sulfonates: BenchChem. "Application Notes and Protocols for the Synthesis of Sulfonate Esters." Link

- Electronic Effects in Organic Synthesis: Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165–195. (Contextual grounding for substituent effects).

Sources

Application Notes and Protocols: One-Pot Synthesis of Diverse Sulfonamides from 3-Cyano-4-methoxybenzene-1-sulfonyl chloride

Introduction: The Strategic Importance of 3-Cyano-4-methoxybenzene-1-sulfonyl chloride in Medicinal Chemistry

This compound is a bespoke building block for drug discovery and development. Its utility lies in the strategic placement of its functional groups, which can significantly influence the physicochemical and pharmacological properties of a parent molecule. The methoxy group can enhance metabolic stability and modulate binding interactions, while the cyano group, a common bioisostere, can improve potency and pharmacokinetic profiles.[1] The sulfonyl chloride moiety is a highly reactive electrophile, primarily serving as a precursor for the synthesis of sulfonamides.

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a wide array of therapeutic agents.[2] It is considered a bioisosteric replacement for the amide group, offering improved hydrolytic stability and an additional hydrogen bond acceptor, which can lead to enhanced binding affinity.[3] Consequently, the development of efficient and versatile methods for the synthesis of diverse sulfonamide libraries is of paramount importance. This application note details a robust, one-pot protocol for the synthesis of a wide range of sulfonamides starting from this compound and various primary and secondary amines.

Core Principle: The One-Pot Sulfonylation of Amines

The most direct and widely practiced synthetic application involving a sulfonyl chloride is its reaction with a primary or secondary amine to form a sulfonamide.[2][4][5] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is highly efficient and generally proceeds to completion under mild conditions, making it an ideal "one-pot" process where the starting materials are combined to directly yield the final product without the need for isolation of intermediates.

The causality behind this experimental design is straightforward: the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The departure of the chloride ion and subsequent deprotonation of the nitrogen by a base yields the stable sulfonamide. The choice of base and solvent is critical for ensuring high yields and minimizing side reactions.

Reaction Mechanism Workflow

Caption: General mechanism for sulfonamide formation.

Detailed One-Pot Protocol for Sulfonamide Synthesis

This protocol is a generalized yet robust procedure applicable to a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.

Materials and Reagents

-

This compound

-

Amine of choice (primary or secondary)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (as base)[4]

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Experimental Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine of choice (1.0 equivalent).

-

Solvent Addition: Dissolve the amine in anhydrous DCM or THF (a typical concentration is 0.1-0.5 M).

-

Base Addition: Add the base, such as triethylamine (1.2-1.5 equivalents), to the solution and stir for 5 minutes at room temperature. For less reactive amines, a stronger base or slightly elevated temperatures may be necessary.[2]

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath). The dropwise addition helps to control any exotherm.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction:

-

Once the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with 1 M HCl (if an excess of amine is used), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude sulfonamide can be purified by recrystallization or silica gel column chromatography to yield the final, pure product.[6]

Data Presentation: A Representative Library

The following table illustrates the potential diversity of sulfonamides that can be synthesized using this one-pot protocol with various amines.

| Amine Substrate | Product Structure | Expected Yield Range | Notes |

| Aniline | 3-Cyano-4-methoxy-N-phenylbenzenesulfonamide | 85-95% | Aromatic amines are generally good nucleophiles. |

| Benzylamine | N-Benzyl-3-cyano-4-methoxybenzenesulfonamide | 90-98% | Primary aliphatic amines are highly reactive.[4] |

| Morpholine | 4-((3-Cyano-4-methoxyphenyl)sulfonyl)morpholine | 90-98% | Secondary cyclic amines react readily. |

| Glycine methyl ester | Methyl 2-((3-cyano-4-methoxyphenyl)sulfonamido)acetate | 80-90% | Amino acid derivatives can be used with appropriate protection. |

Self-Validating System: Trustworthiness of the Protocol

The robustness of this protocol is ensured by several key factors:

-

Reaction Stoichiometry: The use of a slight excess of the amine or sulfonyl chloride can be adjusted to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials.

-

Choice of Base: A non-nucleophilic organic base like triethylamine or pyridine is crucial. It effectively scavenges the HCl produced without competing with the amine nucleophile.[4] Inorganic bases like potassium carbonate can also be employed, particularly in polar aprotic solvents.[4]

-

Solvent Selection: Anhydrous aprotic solvents like DCM and THF are ideal as they are unreactive towards the sulfonyl chloride and effectively solubilize the reactants.

-

Work-up Procedure: The aqueous work-up is designed to remove the hydrochloride salt of the base, any remaining unreacted amine, and other water-soluble impurities, providing a crude product of high purity.

Advanced Applications and Considerations

While the direct sulfonylation of amines is the most common one-pot protocol, it is worth noting that modern synthetic methodologies are continually expanding the possibilities. For instance, one-pot procedures have been developed that start from aryl carboxylic acids, convert them in situ to sulfonyl chlorides, and then react them with amines to form sulfonamides, all without isolating the highly reactive sulfonyl chloride intermediate.[3][7][8] These multi-step, one-pot syntheses represent the cutting edge of efficiency in medicinal chemistry.

Logical Workflow for Advanced One-Pot Sulfonamide Synthesis

Caption: Advanced one-pot synthesis workflow.

Conclusion

This compound is a valuable reagent for the efficient construction of diverse sulfonamide libraries. The one-pot synthesis protocol detailed herein offers a reliable, high-yielding, and broadly applicable method for researchers in drug discovery and medicinal chemistry. By understanding the underlying principles and carefully selecting reaction parameters, scientists can rapidly generate novel sulfonamide derivatives for biological evaluation.

References

-

Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from Princeton University website. [Link]

-

Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. ACS Publications. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from cbijournal.com. [Link]

-

Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. ACS Publications. [Link]

-

Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from frontieresearch.com. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from organic-chemistry.org. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from ijarsct.co.in. [Link]

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

-

Journal of the Association of Official Analytical Chemists. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from academic.oup.com. [Link]

-

Chemistry Europe. (2022, August 25). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Retrieved from chemistry-europe.onlinelibrary.wiley.com. [Link]

-

ResearchGate. (2025, August 6). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from researchgate.net. [Link]

-

ACS Publications. (2025, March 25). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Retrieved from pubs.acs.org. [Link]

-

Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from solubilityofthings.com. [Link]

-

PharmaCompass.com. (n.d.). 4-methoxy benzene sulfonyl chloride. Retrieved from pharmacompass.com. [Link]

-

YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from youtube.com. [Link]

-

Dana Bioscience. (n.d.). 3-Cyano-4-methoxybenzenesulfonyl chloride 250mg. Retrieved from danabioscience.com. [Link]

-

ECHA CHEM. (n.d.). 2-cyano-4-methoxybenzene-1-sulfonyl chloride. Retrieved from echa.europa.eu. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. frontiersrj.com [frontiersrj.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. cbijournal.com [cbijournal.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 3-Cyano-4-methoxybenzene-1-sulfonyl chloride

Welcome to the technical support center for 3-Cyano-4-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the hydrolysis of this critical reagent during storage and handling. As Senior Application Scientists, we understand that the stability of your starting materials is paramount to the success and reproducibility of your experiments.

This compound is a highly reactive electrophile, making it an excellent building block in medicinal chemistry and organic synthesis. However, this same reactivity makes it exquisitely sensitive to degradation via hydrolysis. This guide provides troubleshooting protocols, preventative strategies, and answers to frequently asked questions to ensure the integrity of your compound.

Part 1: Troubleshooting Guide - Has My Sample Hydrolyzed?

Q1: I suspect my this compound has degraded. What are the common signs of hydrolysis?

A1: Hydrolysis is the primary degradation pathway for sulfonyl chlorides.[1] The reaction with water, even trace atmospheric moisture, converts the sulfonyl chloride into the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[2] Several physical indicators can suggest that your sample has been compromised:

-

Change in Physical State: The pristine compound is a free-flowing crystalline solid. If you observe clumping, stickiness, or the formation of a viscous liquid, it is a strong indicator of hydrolysis.

-

Pungent, Acidic Odor: The liberation of HCl gas will produce a sharp, acidic smell upon opening the container.[2]

-

"Fuming" upon Exposure to Air: The generated HCl gas can react with ambient moisture to create visible white fumes.

-

Inconsistent Reaction Performance: If you experience lower yields, the formation of unexpected byproducts, or complete reaction failure, the degradation of your starting sulfonyl chloride is a likely culprit.

While these signs are strong indicators, definitive confirmation requires analytical characterization.

Q2: How can I definitively confirm and quantify the extent of hydrolysis in my sample?

A2: To obtain unequivocal proof of hydrolysis and determine the purity of your reagent, we recommend the following analytical techniques. The selection of a method depends on the instrumentation available in your laboratory.

Analytical Confirmation Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR is a powerful non-destructive technique for structural elucidation and quantification.[3] You can identify the sulfonic acid byproduct and determine the relative purity of the sulfonyl chloride.

-

Sample Preparation:

-

Work quickly in a dry environment or under an inert atmosphere (e.g., a glove box) to prevent further hydrolysis during sample preparation.

-

Accurately weigh approximately 5-10 mg of the suspect this compound.

-

Dissolve the sample in ~0.6 mL of an anhydrous, aprotic deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in an NMR tube.[3] Do not use solvents with exchangeable protons like Methanol-d₄ or D₂O.

-

Cap the NMR tube securely and acquire the ¹H NMR spectrum immediately.

-

-

Data Interpretation:

-

Intact Sulfonyl Chloride: Look for the characteristic aromatic proton signals.

-

Hydrolysis Product (Sulfonic Acid): The most telling sign is the appearance of a new, broad singlet in the downfield region of the spectrum (typically >10 ppm), corresponding to the acidic proton of the sulfonic acid group (-SO₃H ). The aromatic proton signals will also shift slightly compared to the parent sulfonyl chloride.

-

Quantification: By integrating the peaks corresponding to the intact compound and the hydrolyzed product, you can calculate the molar ratio and thus the percentage of hydrolysis.

-

-

-

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is an excellent method for separating the sulfonyl chloride from its more polar sulfonic acid byproduct, allowing for accurate quantification.[4][5]

-

Sample Preparation:

-

Prepare a stock solution of the suspect compound at a known concentration (e.g., 1 mg/mL) in an anhydrous aprotic solvent like acetonitrile.

-

Dilute this stock solution to a working concentration suitable for your detector's linear range.

-

-

Chromatographic Conditions (Typical Starting Point):

-

Column: C18 reversed-phase column (e.g., Waters XBridge C18).[4]

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of acid modifier like 0.05% trifluoroacetic acid (TFA) to ensure good peak shape.[4]

-

Detection: UV detector, monitoring at a wavelength where both the reactant and product absorb (e.g., 254 nm).

-

-

Data Interpretation: The hydrolyzed sulfonic acid is significantly more polar than the sulfonyl chloride and will therefore have a much shorter retention time on a reversed-phase column. The presence of an early-eluting peak that is not present in a reference standard of the pure sulfonyl chloride is indicative of hydrolysis. The area percentage of this peak provides a quantitative measure of degradation.

-

Part 2: The Root Cause - Understanding the Hydrolysis Mechanism

Q3: Why is this compound so susceptible to hydrolysis?

A3: The high reactivity of the sulfonyl chloride functional group is the root cause. The sulfur atom is highly electrophilic due to its attachment to three electronegative atoms (two oxygens and one chlorine). This makes it an attractive target for nucleophiles.

The hydrolysis mechanism proceeds via a nucleophilic attack by a water molecule on the electrophilic sulfur atom. This forms a transient, high-energy intermediate which then collapses, expelling a chloride ion as the leaving group. The final products are the thermodynamically stable 3-Cyano-4-methoxybenzenesulfonic acid and hydrochloric acid.[2][6][7] This process is often accelerated in the presence of bases.[8][9]

Caption: Mechanism of sulfonyl chloride hydrolysis.

Part 3: Proactive Prevention - Best Practices for Storage and Handling

Q4: How can I properly store and handle my this compound to prevent hydrolysis?

A4: Preventing hydrolysis is entirely dependent on the rigorous exclusion of moisture at every step. We have consolidated the best practices for storage and handling below.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale & Expert Insight |

| Temperature | -20°C in a freezer. [10] | Reduces the kinetic energy of any trace water molecules, significantly slowing the rate of the hydrolysis reaction. Storing at 2-8°C is acceptable for short periods, but freezer storage is strongly recommended for long-term stability. |

| Atmosphere | Under a dry, inert atmosphere (Nitrogen or Argon). [2][10] | Displaces moist ambient air from the container's headspace, removing the primary source of water. For highest purity, the container should be backfilled with inert gas after each use. |

| Container | Original, tightly sealed, moisture-proof container. [2][10] | The original packaging is designed and validated for stability. If transferring, use a clean, oven-dried glass vial with a PTFE-lined cap, and seal with paraffin film for extra protection. |

| Handling Environment | Glove box or under a positive pressure stream of inert gas. | Minimizes exposure to atmospheric humidity when the container is open. If a glove box is unavailable, a "gas-manifold" technique can be used to handle the solid under an inert atmosphere. |

Experimental Workflow: Proper Handling Protocol

-

Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator (for at least 1-2 hours). This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Transfer the container to a glove box or perform all manipulations under a gentle stream of dry nitrogen or argon.

-

Weighing: Quickly weigh the desired amount of the sulfonyl chloride into a clean, dry reaction vessel. Minimize the time the primary container is open.

-

Resealing: Immediately and securely cap the primary container. Purge the headspace with inert gas before tightening the cap. For extra security, wrap the cap and neck of the bottle with paraffin film.

-

Return to Storage: Promptly return the sealed container to the freezer at -20°C.[10][11]

Part 4: Frequently Asked Questions (FAQs)

Q5: Is storage under an inert atmosphere blanket absolutely necessary if I plan to use the entire bottle within a few weeks?

A5: While you may observe acceptable performance over a short period without an inert gas blanket, it is a significant risk. Each time the bottle is opened, fresh atmospheric moisture is introduced, leading to progressive, cumulative hydrolysis. For ensuring the highest quality and reproducibility of your results, we strongly advise always using an inert atmosphere.

Q6: I received the product in a heat-sealed foil bag inside a screw-cap bottle. Should I discard the bag after opening?

A6: No. This dual-packaging system is designed for enhanced protection against moisture. The foil bag provides an excellent moisture barrier. After weighing out your material, place the solid back into the bag, squeeze out excess air (preferably in a dry environment), reseal it if possible (e.g., with a bag clip), and then place it back inside the screw-cap bottle.

Q7: Can I prepare a stock solution in a solvent for easier dispensing?

A7: We generally advise against preparing stock solutions for long-term storage due to the risk of hydrolysis from trace water in the solvent. Sulfonyl chlorides can also react with some solvents. If you must prepare a solution, you must use an anhydrous, aprotic solvent (e.g., anhydrous acetonitrile, dichloromethane, or THF) from a freshly opened bottle or one that has been properly dried over molecular sieves. Store the solution under an inert atmosphere at low temperature and use it as quickly as possible. We recommend validating the purity of the solution by HPLC or NMR before use if it has been stored for more than a few days.

Q8: What are the consequences of using partially hydrolyzed this compound in a reaction?

A8: Using hydrolyzed material has several negative consequences. First, the actual concentration of your active reagent is lower than calculated, leading to incomplete reactions and lower yields. Second, the sulfonic acid impurity can alter the reaction conditions (e.g., pH) or participate in side reactions. Finally, the co-produced HCl can react with acid-sensitive functional groups in your substrate or neutralize basic reagents/catalysts, further complicating your experiment.

References

- BenchChem Technical Support Team. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.

-

King, J. F., & Lam, J. Y. L. (2008). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]

-

King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]

- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

-

Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

-

Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

- BenchChem. (2025).

-

King, J. F., & As-Sial, R. (1990). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

- Google Patents. (2019). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

-

Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]

-

Zhang, T., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 5. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

how to remove unreacted 3-Cyano-4-methoxybenzene-1-sulfonyl chloride from reaction mixtures

Technical Support Ticket #8842: Purification Protocols for Aryl Sulfonyl Chlorides

Subject: Removal of unreacted 3-Cyano-4-methoxybenzene-1-sulfonyl chloride (CAS: 10130-74-2 / Analogues) from reaction mixtures.

Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Process Chemistry Division.

Executive Summary

You are encountering difficulty removing unreacted This compound from your reaction mixture. This electrophile is a common building block for sulfonamides but poses purification challenges due to its stability profile and solubility.

Unlike standard acid chlorides, aryl sulfonyl chlorides are relatively stable to neutral water, meaning a simple water wash often fails to hydrolyze them completely. If left in the mixture, they will contaminate your product or slowly decompose into sulfonic acids that complicate chromatography.

This guide outlines three validated workflows to remove this impurity, selected based on your reaction scale and available equipment.

Decision Matrix: Select Your Protocol

Before proceeding, identify your constraints using the logic flow below.

Figure 1: Decision tree for selecting the appropriate purification strategy based on scale and chemical stability.

Method A: Base-Mediated Hydrolysis (The "Phase Switch")

Best For: Scale-up (>1g), cost-efficiency, and products stable to mild base.

The Science:

Sulfonyl chlorides (

Reagents:

-

Base: Saturated aqueous Sodium Bicarbonate (

) or 1M NaOH (if product tolerates pH 12). -

Catalyst (Optional): Pyridine or N-Methylimidazole (NMI) accelerates hydrolysis.

Protocol:

-

Quench: Add the reaction mixture to a separatory funnel containing 1M NaOH (2-3 equivalents relative to the sulfonyl chloride).

-

Note: For the specific molecule This compound , the nitrile (-CN) and methoxy (-OMe) groups are stable to 1M NaOH at room temperature for short durations.

-

-

Agitate: Shake vigorously for 10–15 minutes.

-

Critical: Sulfonyl chlorides hydrolyze slower than carboxylic acid chlorides. A brief shake is insufficient.

-

-

Phase Separation: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

The Impurity: The unreacted sulfonyl chloride becomes the sulfonate salt and stays in the aqueous top layer (if using DCM) or bottom layer (if using EtOAc/Water).

-

The Product: Remains in the organic layer.

-

-

Acid Wash (Optional): If your product is neutral, wash the organic layer with 1M HCl to remove any pyridine/base used.

-

Dry & Concentrate: Dry over

, filter, and concentrate.

Method B: Solid-Phase Scavenging (The "Chemical Filter")

Best For: Medicinal chemistry libraries, small scale (<500mg), or when aqueous workup causes emulsions.

The Science: Instead of washing, we use a polymer-supported nucleophile (a resin) to react with the electrophilic sulfonyl chloride. The impurity becomes covalently bound to the solid bead, which is then removed by simple filtration.

Recommended Scavenger:

-

PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene).

-

Loading: Typically 3.0–4.0 mmol/g.

Protocol:

-

Calculate: Determine the theoretical excess of sulfonyl chloride (e.g., 0.2 mmol excess).

-

Add Resin: Add 2–3 equivalents (relative to the excess chloride) of PS-Trisamine resin directly to the reaction vial.

-

Incubate: Shake or stir gently at room temperature for 2–4 hours.

-

Mechanism:[1]

. -

Note: Add a scavenger base (like PS-DIEA) if HCl generation is a concern for your product.

-

-

Filter: Pass the mixture through a fritted cartridge or filter paper.

-

Rinse: Wash the resin with DCM/MeOH to recover any physically adsorbed product.

-

Result: The filtrate contains your pure product; the impurity is trapped on the beads.

Method C: Flash Chromatography (The "Brute Force")

Best For: When Methods A and B fail, or if the product is also water-soluble.

The Challenge: Sulfonyl chlorides are reactive.[2][3][4][5][6][7][8][9][10][11] They can degrade on silica gel (which is slightly acidic and contains water), leading to "streaking" or band broadening.

Optimization Table:

| Parameter | Recommendation | Why? |

| Stationary Phase | Neutralized Silica or Alumina | Standard acid-washed silica can accelerate hydrolysis. |

| Solvent System | Hexane/EtOAc or DCM/Hexane | Avoid alcohols (MeOH/EtOH) in the eluent, as they can react with the sulfonyl chloride to form sulfonate esters during the run. |

| Loading | Solid load or DCM injection | Avoid dissolving in DMSO/DMF for loading, as these are hard to remove. |

| TLC Visualization | UV (254 nm) | The 3-Cyano and 4-Methoxy groups provide strong UV absorption. |

Troubleshooting & FAQs

Q1: I tried Method A (Hydrolysis), but the sulfonyl chloride is still present by LCMS.

-

Root Cause: Hydrolysis was too slow. Aryl sulfonyl chlorides, especially electron-rich ones (like methoxy-substituted), are less electrophilic and hydrolyze slowly.

-

Fix: Add a nucleophilic catalyst. Add 5-10 mol% DMAP (4-Dimethylaminopyridine) to the aqueous/organic biphasic mixture. This acts as a transfer catalyst, shuttling the acyl group to the water.

Q2: I am seeing a new impurity spot on TLC after workup.

-

Root Cause: If you used an alcohol solvent (Methanol/Ethanol) during the reaction or workup, you likely formed the methyl/ethyl sulfonate ester (

). -

Fix: These esters are stable and cannot be removed by washing. You must purify via chromatography.[3] In the future, avoid alcohols until the sulfonyl chloride is fully quenched.

Q3: The aqueous workup (Method A) resulted in a terrible emulsion.

-

Root Cause: The sulfonic acid surfactant effect or presence of fine precipitates.

-

Fix: Filter the biphasic mixture through a pad of Celite before separation. Alternatively, add saturated Brine to increase the ionic strength of the aqueous layer.

References

- General Workup of Sulfonyl Chlorides: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for sulfonyl chloride hydrolysis and sulfonamide synthesis).

-

Solid-Supported Scavenging

-

Ley, S. V., et al. "Polymer-supported reagents in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2000.

-

-

Reactivity of this compound

-

BenchChem Technical Repository. "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." (Confirming hydrolysis susceptibility and workup precautions).

-

-

Chromatographic Stability

-

Sigma-Aldrich/Merck Technical Bulletin. "Handling and Purification of Sulfonyl Chlorides." (Advice on avoiding alcoholic solvents during purification).

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

stability of 3-Cyano-4-methoxybenzene-1-sulfonyl chloride in aqueous basic conditions

Executive Summary: The Stability Paradox

You are likely encountering low yields or complex impurity profiles because 3-Cyano-4-methoxybenzene-1-sulfonyl chloride faces a "stability paradox" in aqueous base.

While basic conditions are required to neutralize the HCl byproduct of sulfonylation (Schotten-Baumann conditions), the hydroxide ion (

Critical Stability Metric:

-

Half-life (

) in pH 10-12 (Aq): -

Primary Failure Mode: Hydrolysis of Sulfonyl Chloride (Fast).

-

Secondary Failure Mode:

displacement of the Methoxy group (Medium/Slow). -

Tertiary Failure Mode: Hydrolysis of the Nitrile (Slow/Requires Heat).

Degradation Mechanisms (The "Why")

To troubleshoot effectively, you must understand the competing kinetics. The presence of the Cyano (-CN) group at the meta position and the Methoxy (-OMe) group at the para position creates a unique electronic environment.

Electronic Analysis

-

Sulfonyl Chloride (

): The reaction center. Highly electrophilic. -

3-Cyano Group: Strong Electron Withdrawing Group (EWG). It pulls electron density away from the ring and the sulfur atom, making the sulfur more susceptible to nucleophilic attack (hydrolysis) than standard benzenesulfonyl chloride.

-

4-Methoxy Group: Electron Donating Group (EDG) by resonance. While it usually stabilizes, the strong withdrawal from the Cyano and Sulfonyl groups overrides this, leaving the ring electron-deficient.

Visualizing the Pathways

Figure 1: Kinetic competition between desired amidation and degradation pathways.

Troubleshooting Guide

Use this decision tree to diagnose your specific failure.

| Symptom | Diagnosis | Root Cause | Corrective Action |

| Rapid pH drop + Exotherm | Runaway Hydrolysis | The base is reacting with the | Cool to 0°C. Switch to a biphasic system (DCM/Water). Add base dropwise. |

| Starting material vanishes, no product | Total Hydrolysis | The | Check the aqueous layer.[1][2] Do not pre-mix the sulfonyl chloride with base. |

| Yellowing of solution | The hydroxide displaced the -OMe group (forming a nitrophenol-like chromophore). | Lower pH (< 9). The ring is activated for nucleophilic attack. Use | |

| New spot on TLC (Polar/Acidic) | Nitrile Hydrolysis | The -CN group hydrolyzed to an amide or acid.[3][4] | Stop heating. This reaction typically requires reflux. Maintain T < 25°C. |

Frequently Asked Questions (FAQs)

Q: Can I dissolve the sulfonyl chloride in aqueous NaOH before adding the amine? A: Absolutely not. The half-life is measured in minutes. By the time you add the amine, your starting material will be the inert sulfonic acid salt. The sulfonyl chloride must be dissolved in an organic solvent (DCM, THF, Toluene) and added to the amine/base mixture.

Q: What is the optimal base for this specific compound?

A: Sodium Carbonate (

Q: I see a "phenol" impurity. How did that happen?

A: This is the

Recommended Protocol: Modified Schotten-Baumann

This protocol is designed specifically to mitigate the hydrolysis and

Reagents:

-

Solvent A: Dichloromethane (DCM) or 2-MeTHF (Organic phase).

-

Base: Potassium Carbonate (

) or Sodium Bicarbonate (

Step-by-Step Workflow:

-

Preparation (Organic): Dissolve this compound (1.0 equiv) in DCM (approx. 10 mL/g). Keep this solution anhydrous until use.

-

Preparation (Aqueous): Dissolve the Amine (1.0 - 1.2 equiv) and Base (2.0 - 3.0 equiv) in Water.

-

Note: If the amine is an HCl salt, use 3.0 equiv of base.

-

-

The Mixing (Critical Step):

-

Cool the Aqueous Amine solution to 0°C - 5°C (Ice bath).

-

Add the Organic Sulfonyl Chloride solution slowly (dropwise) with vigorous stirring .

-

Why? You want the reaction to happen at the interface. Vigorous stirring creates a high surface area. Low temp slows hydrolysis more than it slows amidation.

-

-

Monitoring:

-

Monitor pH.[7] If it drops below 8, add more base solution.

-

Monitor via TLC/HPLC. Reaction should be complete in < 1 hour.

-

-

Quench:

-

Once complete, separate layers immediately.

-

Wash organic layer with dilute HCl (1M) to remove unreacted amine, then Brine.

-

Protocol Logic Flow

Figure 2: Optimized Biphasic Workflow to minimize hydrolysis.

References

-

Rogne, O. (1970).[8] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.

- Establishes the Hammett correlation showing electron-withdrawing groups (like Cyano)

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Chapter 10: Nucleophilic Substitution at the Carbonyl Group. Foundational text for Schotten-Baumann mechanisms and chemoselectivity.

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

- Authoritative review on activ

- Cohen, S. G., et al. (1977). Hydrolysis of Nitriles. Journal of the American Chemical Society.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

Critical Quality Attributes & Analytical Strategy: 3-Cyano-4-methoxybenzene-1-sulfonyl chloride

CAS: 701266-75-9 | Formula: C8H6ClNO3S | Mol. Weight: 231.66 g/mol

Executive Summary

3-Cyano-4-methoxybenzene-1-sulfonyl chloride is a high-value electrophilic building block, frequently employed in the synthesis of sulfonamide-based kinase inhibitors and GPCR ligands. Its dual-functionality—combining a reactive sulfonyl chloride with a modifiable nitrile and methoxy group—makes it versatile but chemically fragile.

The Core Challenge: This reagent is inherently moisture-sensitive. The electron-withdrawing nature of the nitrile group at the meta position increases the electrophilicity of the sulfur atom, rendering it more susceptible to hydrolysis than standard benzenesulfonyl chloride. A Certificate of Analysis (COA) for this material must therefore go beyond standard "purity" claims and rigorously quantify the active electrophile content versus its hydrolyzed sulfonic acid impurity.

This guide outlines the mandatory COA specifications, compares analytical methodologies, and provides a validated protocol for accurate assay determination.

The COA Framework: Critical Quality Attributes (CQAs)

A "Pass" on a COA is insufficient for pharmaceutical intermediate qualification. The following attributes define the difference between Reagent Grade (suitable for rough scouting) and Pharma Grade (suitable for GMP/GLP campaigns).

Recommended COA Specifications

| Attribute | Acceptance Criteria (Pharma Grade) | Method | Rationale |

| Appearance | White to off-white crystalline solid | Visual | Discoloration (yellow/orange) often indicates sulfone formation or oxidation. |

| Assay (Purity) | ≥ 97.0% w/w | Derivatized HPLC | Direct HPLC is invalid (see Section 3). Must measure active chloride. |

| Identity | Conforms to Structure | 1H-NMR & IR | Verify substitution pattern (Cyano/Methoxy placement). |

| Hydrolyzable Chloride | ≥ 98% of Theoretical | Potentiometric Titration | Distinguishes covalent Cl (sulfonyl) from ionic Cl (impurity). |

| Water Content | Report Only (Typically <0.5%) | KF (Specialized) | Caution: Standard KF can yield false highs due to side reactions. |

| Sulfonic Acid Impurity | ≤ 2.0% | HPLC | The primary degradation product (3-cyano-4-methoxybenzenesulfonic acid). |

Comparative Analysis: Analytical Methodologies

The most common error in sourcing this material is relying on a COA generated via Direct Injection HPLC .

Comparison: Direct vs. Derivatized HPLC

The Problem: Sulfonyl chlorides are reactive electrophiles.[1] When injected directly into a standard Reverse Phase (RP-HPLC) system using aqueous mobile phases (Water/Acetonitrile), the compound hydrolyzes on the column during the run.

The Consequence: The chromatogram shows a split peak or a broad tailing peak corresponding to the sulfonic acid, not the parent chloride. This leads to False Low Potency or, conversely, False High Purity if the degradation product co-elutes.

The Solution: Pre-column derivatization with a secondary amine (e.g., Diethylamine or Piperidine) converts the unstable sulfonyl chloride into a stable sulfonamide.

Experimental Data: Method Validation